4H-Phospholo[3,4-d][1,2]oxazole
Description
4H-Phospholo[3,4-d][1,2]oxazole is a heterocyclic compound characterized by a fused phospholo and oxazole ring system. Its unique structure combines a phosphorus atom within a five-membered phospholo ring fused to a [1,2]oxazole moiety.
Properties
CAS No. |
14521-38-1 |
|---|---|
Molecular Formula |
C5H4NOP |
Molecular Weight |
125.06 g/mol |
IUPAC Name |
4H-phospholo[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H4NOP/c1-4-2-8-3-5(4)7-6-1/h1,3H,2H2 |
InChI Key |
HJKWPZNUOSCJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=P1)ON=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Phospholo[3,4-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of aldehydes and aliphatic halides. This reaction is often carried out in ionic liquids, which can be reused multiple times without significant loss of yield .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetically recoverable catalysts. These catalysts, such as iron oxide magnetic nanoparticles, offer high stability and can be easily separated from the reaction mixture using an external magnet .
Chemical Reactions Analysis
Types of Reactions
4H-Phospholo[3,4-d][1,2]oxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
4H-Phospholo[3,4-d][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and catalytic systems.
Mechanism of Action
The mechanism of action of 4H-Phospholo[3,4-d][1,2]oxazole involves its interaction with various molecular targets and pathways. This compound can bind to specific receptors and enzymes, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Polarizability Analysis
The polarizability (⟨α⟩) of 4H-Phospholo[3,4-d][1,2]oxazole is reported as 645.71 atomic units (a.u.) , placing it within a mid-range compared to structurally related π-conjugated systems (Table 1) .
Table 1. Polarizability Values of Selected Compounds
| Compound | First π-Linker | ⟨α⟩ (a.u.) |
|---|---|---|
| DPTM-5 | 5,5′-dimethyl-2,2′-bifuran | 677.51 |
| This compound | — | 645.71 |
| DPTM-3 | 2,5-dimethyloxazolo[5,4-d]oxazole | 640.19 |
| DPTM-1 | 5-dimethylfuro[3,2-b]furan | 663.48 |
| DPTM-6 | 5,5′-dimethyl-2,2′-bifuran | 668.19 |
Key observations:
- The target compound exhibits higher polarizability than DPTM-3 (640.19 a.u.), which shares an oxazolo-oxazole backbone but lacks phosphorus .
- Its ⟨α⟩ is lower than DPTM-5 and DPTM-6, where extended π-conjugation (e.g., bifuran linkers) enhances electron delocalization .
- The phosphorus atom likely contributes to intermediate polarizability by modulating electron density in the fused system.
Pharmacological Potential
Role of Fused Heterocyclic Systems
Fused tricyclic systems incorporating [1,2]oxazole, such as pyrrole-based derivatives (e.g., compounds 1 , 2 , and 4 in ), are recognized for antitumor activity due to their pharmacophore compatibility with biological targets . In contrast, this compound’s phospholo-oxazole fusion introduces steric and electronic differences that may alter binding affinity or metabolic stability.
Substituent Effects on Bioactivity
1,3-Oxazolesulfonamides () demonstrate anticancer properties linked to the sulfonamide group’s interaction with cellular targets . However, this compound lacks this substituent, suggesting divergent mechanisms of action. The phosphorus atom may instead facilitate unique reactivity, such as phosphorylation or coordination with metal ions, which could be explored for targeted therapies.
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